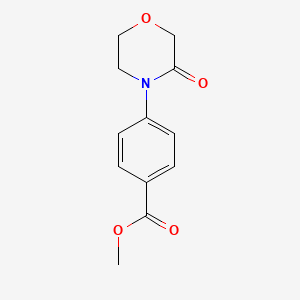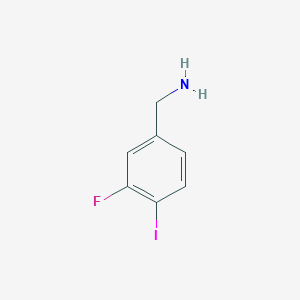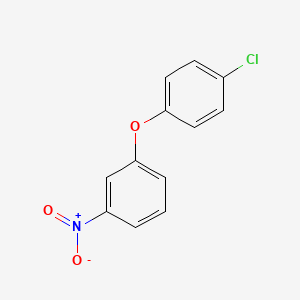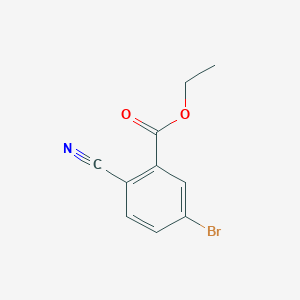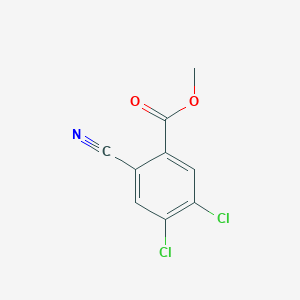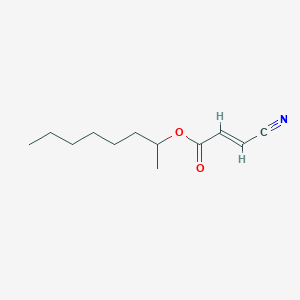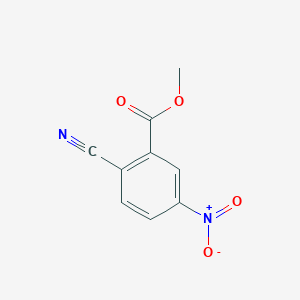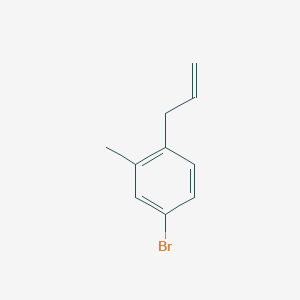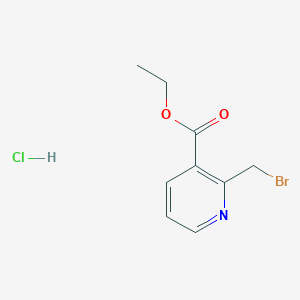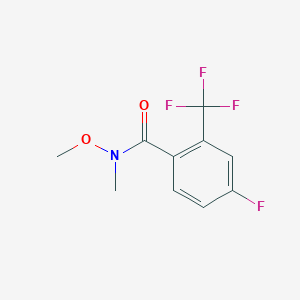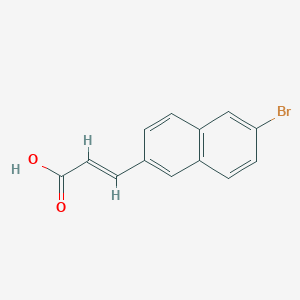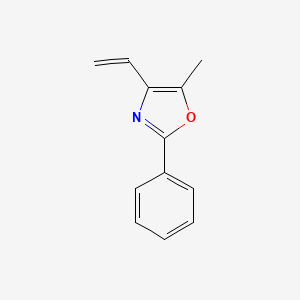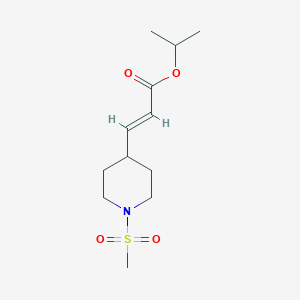
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is a chemical compound with the molecular formula C12H21NO4S. It is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and an acrylate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate typically involves the reaction of piperidine derivatives with acrylate esters under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine derivative, followed by the addition of the acrylate ester. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate ester can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers
作用机制
The mechanism of action of Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methylsulfonyl group can enhance the compound’s binding affinity and selectivity towards its targets. Additionally, the acrylate ester can undergo hydrolysis to release active metabolites that exert biological effects .
相似化合物的比较
Similar Compounds
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)propionate: Similar structure but with a propionate ester instead of an acrylate ester.
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)butyrate: Similar structure but with a butyrate ester instead of an acrylate ester.
Uniqueness
Isopropyl 3-(1-(methylsulfonyl)piperidin-4-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acrylate ester allows for additional reactivity compared to its propionate and butyrate analogs, making it a versatile compound for various applications .
属性
CAS 编号 |
937282-79-6 |
|---|---|
分子式 |
C12H21NO4S |
分子量 |
275.37 g/mol |
IUPAC 名称 |
propan-2-yl 3-(1-methylsulfonylpiperidin-4-yl)prop-2-enoate |
InChI |
InChI=1S/C12H21NO4S/c1-10(2)17-12(14)5-4-11-6-8-13(9-7-11)18(3,15)16/h4-5,10-11H,6-9H2,1-3H3 |
InChI 键 |
SNNFLRDFJJCFJQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |
手性 SMILES |
CC(C)OC(=O)/C=C/C1CCN(CC1)S(=O)(=O)C |
规范 SMILES |
CC(C)OC(=O)C=CC1CCN(CC1)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


